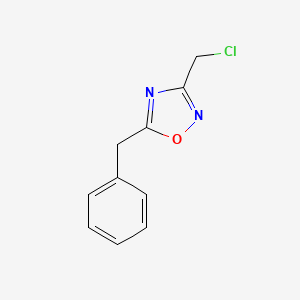

5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole

Übersicht

Beschreibung

5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole (BCMO) is an organic compound that has been widely used in a variety of scientific research applications due to its unique properties. BCMO has been studied for its potential use in a variety of fields, including medicinal chemistry, materials science, and biochemistry. This compound has a high solubility in organic solvents, and can be synthesized in a variety of ways.

Wissenschaftliche Forschungsanwendungen

Synthesis of Imidazole Derivatives

Scientific Field

This research is in the field of Organic Chemistry .

Application Summary

Imidazole and its derivatives have found applications in medicine, synthetic chemistry, and industry . They play a pivotal role in the synthesis of biologically active molecules .

Results

Imidazole derivatives have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis .

Antileishmanial Agents

Scientific Field

This research is in the field of Medicinal Chemistry .

Application Summary

The study focuses on the product 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide . This compound is being studied as a potential source of new antileishmanial agents .

Experimental Procedures

The formation of this amide derivative instead of the expected amidoxime can be attributed to two complementary effects: the strong electron effect of the nitro group and the influence of ethanol, a polar protic solvent .

Results

The desired amidoxime derivative, 4-(5-benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-N′-hydroxy-2-nitrobenzimidamide, was obtained in an 80% yield by an alternative protocol (DMSO/KOtBu) .

Reactions of Aromatic and Heteroaromatic Compounds

Application Summary

The study focuses on the reactions of aromatic and heteroaromatic compounds containing electron-acceptor substituents . It explores synthetic methods based on accessible furan compounds of 5-benzyl(3-furyl)carbinol, a necessary component for the preparation of modified pyrethrins .

Experimental Procedures

The carbinol was obtained in 24% overall yield by a five-step synthesis starting from 4-bromofuran-2-carboxylic acid .

Results

The study provides an efficient method for the synthesis of carbinol, which is a key component in the preparation of modified pyrethrins .

Benzyl-4,5-dihydroisoxazoles

Application Summary

The study focuses on the regioselective insertion of an N=O fragment into the three-membered carbocycle of benzylcyclopropanes by the action of nitrous acid .

Experimental Procedures

The reaction of cyclopropanes with an equimolar amount of nitrous acid at -40°C gives only the corresponding isoxazolines .

Results

The study provides a new method for the synthesis of isoxazolines .

Eigenschaften

IUPAC Name |

5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c11-7-9-12-10(14-13-9)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECLIXXHUYTYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=NO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476402 | |

| Record name | 5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole | |

CAS RN |

52156-51-1 | |

| Record name | 5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1280676.png)

![4-([1,1'-Biphenyl]-4-yl)butan-1-ol](/img/structure/B1280690.png)